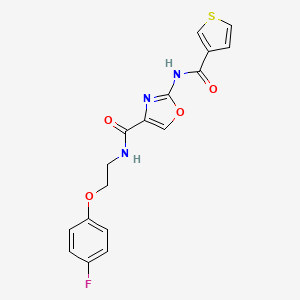

N-(2-(4-fluorophenoxy)ethyl)-2-(thiophene-3-carboxamido)oxazole-4-carboxamide

Description

N-(2-(4-fluorophenoxy)ethyl)-2-(thiophene-3-carboxamido)oxazole-4-carboxamide is a synthetic organic compound featuring a multi-heterocyclic architecture. Its structure includes:

- 4-Fluorophenoxy ethyl group: Enhances lipophilicity and influences receptor binding due to fluorine’s electronegativity.

- Oxazole ring: Contributes to metabolic stability and π-π stacking interactions.

Properties

IUPAC Name |

N-[2-(4-fluorophenoxy)ethyl]-2-(thiophene-3-carbonylamino)-1,3-oxazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14FN3O4S/c18-12-1-3-13(4-2-12)24-7-6-19-16(23)14-9-25-17(20-14)21-15(22)11-5-8-26-10-11/h1-5,8-10H,6-7H2,(H,19,23)(H,20,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBARYVFBSYCDAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OCCNC(=O)C2=COC(=N2)NC(=O)C3=CSC=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14FN3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(4-fluorophenoxy)ethyl)-2-(thiophene-3-carboxamido)oxazole-4-carboxamide is a synthetic compound with potential therapeutic applications. This article explores its biological activity, focusing on mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural components:

- Fluorophenoxy group : Enhances lipophilicity and may influence receptor binding.

- Thiophene moiety : Known for its biological activity, particularly in anti-inflammatory and anticancer contexts.

- Oxazole ring : Contributes to the overall stability and reactivity of the molecule.

Research indicates that this compound exhibits multiple mechanisms of action, which can be summarized as follows:

- Inhibition of Enzymatic Activity :

-

Antimicrobial Activity :

- Similar derivatives have displayed promising antibacterial properties, outperforming standard antibiotics like ampicillin and streptomycin against various bacterial strains . The ability to selectively inhibit bacterial topoisomerases suggests a targeted mechanism that spares human cellular processes .

- Anticancer Properties :

Table 1: Summary of Biological Activities

Research Findings

- Antibacterial Studies :

- Cancer Research :

- Pharmacokinetics and Toxicology :

Scientific Research Applications

Potential Drug Candidate

The compound is being investigated for its potential as a drug candidate. Its structure includes functional groups that may interact with biological targets, making it suitable for further exploration in pharmacology. Specifically, the oxazole and thiophene moieties are known for their biological activities, including anti-cancer and anti-inflammatory properties.

Inhibition of Bacterial Infections

Research suggests that compounds with similar structures can inhibit bacterial infections, including those caused by resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA). The potential of N-(2-(4-fluorophenoxy)ethyl)-2-(thiophene-3-carboxamido)oxazole-4-carboxamide to prevent capsule biogenesis in bacteria has been documented, indicating its therapeutic promise in treating urinary tract infections and other bacterial conditions .

Development of Novel Materials

In materials science, the compound can be utilized to develop new materials with specific electronic or optical properties. The unique arrangement of its functional groups allows for the exploration of its applications in organic electronics and photonics.

Building Block for Complex Molecules

As a versatile building block, this compound can be employed in the synthesis of more complex molecules. Its ability to undergo various chemical reactions—such as oxidation and reduction—enhances its utility in synthetic organic chemistry.

Case Studies and Research Findings

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s uniqueness is best understood through comparisons with analogs. Below is a detailed analysis supported by a data table (Table 1).

Table 1: Key Structural and Functional Comparisons

Structural and Functional Insights

A. Fluorinated Aromatic Groups

- The 4-fluorophenoxy ethyl group in the target compound improves lipophilicity and membrane permeability compared to non-fluorinated analogs (e.g., furan in ). Fluorine’s electronegativity also strengthens hydrogen bonding with biological targets, a feature absent in brominated () or methoxylated () derivatives.

B. Oxazole vs. Thiazole/Chromene Cores

- Oxazole’s smaller ring size and higher aromaticity enhance metabolic stability compared to bulkier thiazole () or chromene () cores. This makes the target compound more suitable for oral bioavailability.

C. Thiophene-3-carboxamido vs. Other Heterocycles

- In contrast, pyridine () or imidazole () groups may introduce undesired basicity or solubility issues.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.